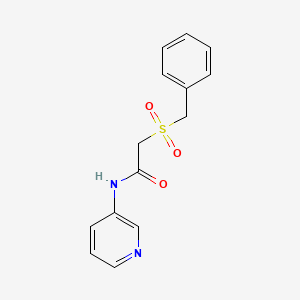![molecular formula C13H20N2 B5708267 N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B5708267.png)
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine, also known as MPET, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of neuroscience. MPET is a derivative of cyclopentamine and has been found to have unique properties that make it a valuable tool for investigating the mechanisms of action of certain neurotransmitters in the brain.
Wirkmechanismus
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine acts as a selective inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT) in the brain. It works by binding to these transporters and preventing the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This mechanism of action is responsible for the drug's potential therapeutic effects in treating neurological disorders.
Biochemical and Physiological Effects
The increased levels of dopamine and norepinephrine in the synaptic cleft caused by N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine can lead to various biochemical and physiological effects. These effects include increased arousal, improved cognitive function, and enhanced mood. N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has also been found to have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine in lab experiments is its selectivity for the NET and DAT transporters. This selectivity allows researchers to investigate the specific roles of these neurotransmitters in various neurological disorders. However, one limitation of using N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine is its potential for non-specific binding to other receptors in the brain, which can lead to false results in experiments.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine. One potential area of investigation is its potential applications in the treatment of neurological disorders such as depression and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine and its potential interactions with other neurotransmitter systems in the brain. Finally, the development of new and improved synthesis methods for N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine could lead to greater availability and affordability of the compound for scientific research purposes.
Synthesemethoden
The synthesis of N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine involves the reaction of cyclopentanone with methylamine and 2-bromopyridine. The resulting product is then purified through recrystallization to obtain the final compound. This method has been widely used in the production of N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been extensively studied for its potential applications in the field of neuroscience. It has been found to be a valuable tool for investigating the mechanisms of action of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine is commonly used in studies that aim to understand the role of these neurotransmitters in various neurological disorders, including Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(13-7-2-3-8-13)11-9-12-6-4-5-10-14-12/h4-6,10,13H,2-3,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNYWVWDXAQDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)

![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)


![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)

![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5708251.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)